molecular formula C17H25NO6 B3075947 (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid CAS No. 1037301-10-2

(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid

Cat. No.: B3075947
CAS No.: 1037301-10-2
M. Wt: 339.4 g/mol
InChI Key: SNTYUUVQBZZCPV-ANNIYNITSA-N
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Description

(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid is a complex organic compound that combines the structural features of an amino acid, a furan ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid typically involves the esterification of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid with butanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out at room temperature and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents has been reported to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and butanol.

    Oxidation: Nitro derivatives of the amino group.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The furan ring and amino group may also contribute to the compound’s biological activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    (s)-3-Amino-tetrahydro-furan-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a butyl ester.

    (s)-3-Amino-tetrahydro-furan-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.

    (s)-3-Amino-tetrahydro-furan-3-carboxylic acid propyl ester: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of (s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The butyl ester group provides increased hydrophobicity compared to shorter alkyl esters, potentially enhancing its interaction with lipid membranes and improving its bioavailability .

Properties

IUPAC Name

butyl (3S)-3-aminooxolane-3-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.C8H8O3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9;9-7(8(10)11)6-4-2-1-3-5-6/h2-7,10H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTYUUVQBZZCPV-ANNIYNITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CCOC1)N.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@]1(CCOC1)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037301-10-2
Record name 3-Furancarboxylic acid, 3-aminotetrahydro-, butyl ester, (3S)-, compd. with (αS)-α-hydroxybenzeneacetic acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037301-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name hydroxy(phenyl)acetic acid - butyl 3-aminotetrahydrofuran-3-carboxylate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
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(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
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(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
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(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
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(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
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(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid

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